sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate
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Overview
Description
Sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a sodium ion, an azaniumyl group, and a phosphoryl group, making it a subject of interest in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate involves multiple steps, including the preparation of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods . This process typically includes dynamic kinetic resolution, cyclic deracemisation, and enantioconvergent methods to achieve high enantiomeric excess and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale kinetic resolution reactions using hydrolases under non-aqueous conditions for esterification and amidation . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the azaniumyl and phosphoryl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate has a wide range of scientific research applications. It is used in the synthesis of nucleosides for RNA research, where its unique structure allows for the creation of modified nucleosides with enhanced stability and precision. Additionally, it is employed in the study of biochemical pathways and the development of therapeutic agents.
Mechanism of Action
The mechanism of action of sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate involves its interaction with specific molecular targets and pathways. It acts as a systemic alkalizer, increasing plasma bicarbonate levels and buffering excess hydrogen ions, thereby raising blood pH and reversing acidosis . This compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other phosphorylated amino acids and nucleosides, such as (2S,3R)-3-alkyl/alkenylglutamates and spirocyclopropanes . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: What sets sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate apart is its combination of a sodium ion, azaniumyl group, and phosphoryl group, which confer unique chemical properties and biological activities. This compound’s ability to undergo a wide range of chemical reactions and its diverse applications in scientific research make it a valuable tool in various fields.
Properties
Molecular Formula |
C22H43NNaO9P |
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Molecular Weight |
519.5 g/mol |
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C22H44NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27;/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1/t19-,20+;/m1./s1 |
InChI Key |
MNVYLWFGOUZBHG-FDOHDBATSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])O.[Na+] |
Origin of Product |
United States |
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